

An In-depth Technical Guide to Benzyl 3-acetylpiridine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3-acetylpiridine-1-carboxylate*

Cat. No.: *B1523722*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Benzyl 3-acetylpiridine-1-carboxylate**, a key intermediate in modern medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use in drug discovery and development.

Chemical Identity and Nomenclature

Benzyl 3-acetylpiridine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted with an acetyl group at the 3-position. This strategic combination of functional groups makes it a valuable building block in multi-step organic synthesis.

Systematic IUPAC Name: The formal IUPAC name for this compound is **benzyl 3-acetylpiridine-1-carboxylate**. An alternative, equally valid IUPAC name is 1-(1-(benzyloxycarbonyl)piperidin-3-yl)ethan-1-one.

Synonyms: Researchers may encounter this compound under various names in literature and commercial listings. Common synonyms include:

- 3-Acetyl-piperidine-1-carboxylic acid benzyl ester

- 1-Cbz-3-acetyl piperidine
- N-Cbz-3-acetyl piperidine

Chemical Identifiers:

Identifier	Value
CAS Number	502639-39-6
Molecular Formula	C₁₅H₁₉NO₃ [1]

| Molecular Weight | 261.32 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of **Benzyl 3-acetyl piperidine-1-carboxylate** is crucial for its handling, reaction setup, and purification.

Property	Value
Appearance	Typically a colorless to pale yellow oil or low-melting solid
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage	Should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. [1]

The Strategic Importance in Synthesis: A Tale of Protection and Activation

The utility of **Benzyl 3-acetyl piperidine-1-carboxylate** in organic synthesis stems from the clever interplay of its constituent parts: the piperidine core, the N-benzyloxycarbonyl protecting group, and the 3-acetyl substituent.

The N-Benzylloxycarbonyl (Cbz) Protecting Group: A Gateway to Selective Reactivity

The Cbz group serves as a robust protecting group for the piperidine nitrogen. This is a critical strategic choice for several reasons:

- **Deactivation of the Nitrogen:** The electron-withdrawing nature of the Cbz group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions at the nitrogen, such as N-alkylation or participation in acid-base chemistry, allowing for selective transformations on other parts of the molecule.
- **Controlled Deprotection:** The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly removed under specific, mild conditions. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide. This orthogonality allows for deprotection without affecting other sensitive functional groups.

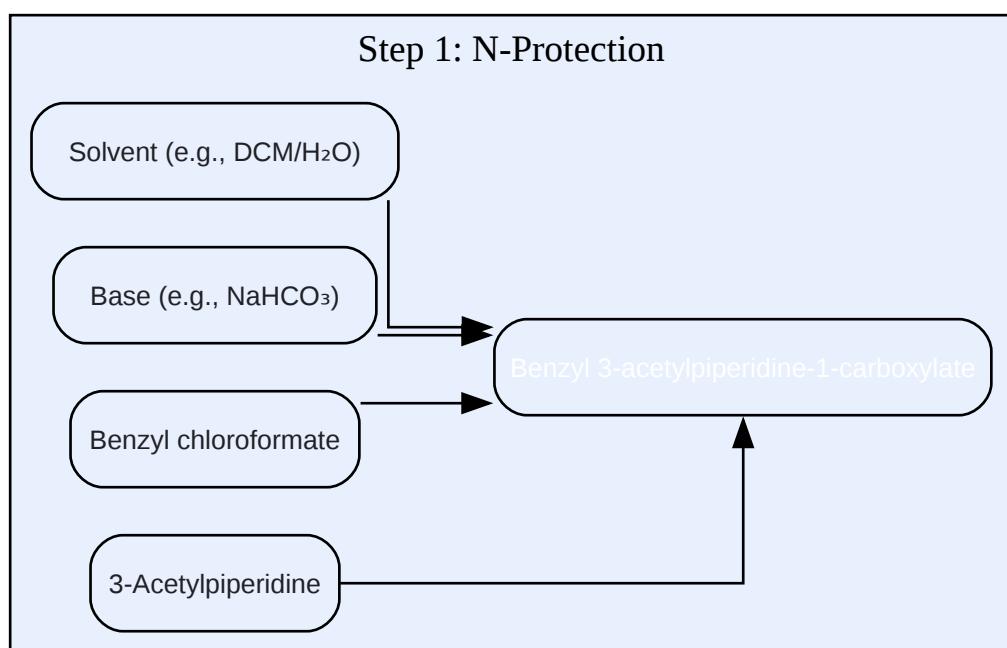
The 3-Acetyl Group: A Handle for Molecular Elaboration

The acetyl group at the 3-position is a versatile functional handle that can be manipulated in numerous ways to build molecular complexity. This includes:

- **Ketone Chemistry:** The carbonyl group can undergo a wide array of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination to introduce a new amine functionality, or reaction with Grignard or organolithium reagents to form tertiary alcohols.
- **Enolate Chemistry:** The α -protons adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, enabling the construction of more complex carbon skeletons.

Chirality: The Third Dimension

The carbon atom at the 3-position of the piperidine ring is a stereocenter. Therefore, **Benzyl 3-acetyl piperidine-1-carboxylate** can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form ((R)- or (S)-isomer). In the context of drug development, controlling


the stereochemistry is paramount, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and toxicological profiles.

The synthesis of enantiomerically pure 3-substituted piperidines is a significant area of research.[2] Strategies often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.[2]

Synthesis of Benzyl 3-acetylpiriperidine-1-carboxylate: A Practical Approach

While a specific, detailed experimental protocol for the synthesis of **Benzyl 3-acetylpiriperidine-1-carboxylate** is not readily available in peer-reviewed journals, a general and logical synthetic route can be devised based on established organic chemistry principles. The following represents a plausible and commonly employed strategy.

Reaction Scheme:

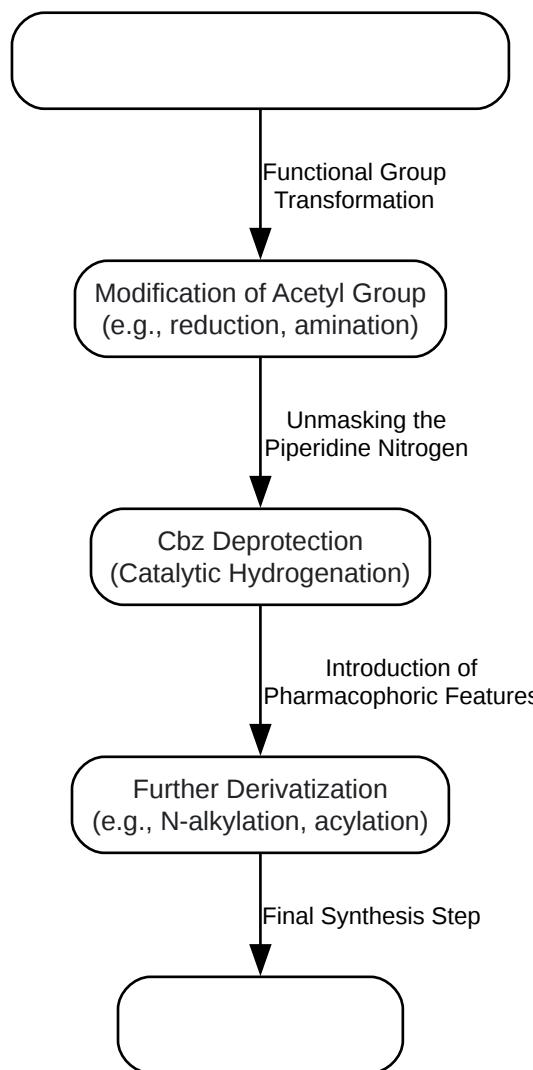
[Click to download full resolution via product page](#)

A plausible synthetic route.

Experimental Protocol:

- **Dissolution of Starting Material:** To a solution of 3-acetylpiriperidine (1.0 eq) in a suitable biphasic solvent system, such as dichloromethane (DCM) and water, is added a mild base, for example, sodium bicarbonate (NaHCO_3 , 2.0-3.0 eq). The mixture is cooled to 0 °C in an ice bath.
- **Addition of Protecting Group:** Benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) is added dropwise to the stirred reaction mixture, ensuring the temperature remains at or below 5 °C.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Extraction:** Upon completion, the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Benzyl 3-acetylpiriperidine-1-carboxylate**.

Causality in Experimental Choices:


- **Biphasic System and Base:** The use of a biphasic system with a mild inorganic base like NaHCO_3 is crucial. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The biphasic nature allows for easy separation of the product from the inorganic salts after the reaction.
- **Controlled Addition at Low Temperature:** The dropwise addition of the highly reactive benzyl chloroformate at low temperature is a standard precaution to control the exothermicity of the reaction and prevent potential side reactions.

Applications in Drug Discovery and Development

Benzyl 3-acetylpiriperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the Central Nervous System

(CNS).^[1] The 3-substituted piperidine motif is a common feature in many CNS-active drugs.

Logical Flow of Application in Drug Discovery:

[Click to download full resolution via product page](#)

Application workflow in drug discovery.

While specific drug candidates synthesized directly from **Benzyl 3-acetyl piperidine-1-carboxylate** are not extensively detailed in publicly available literature, its structural motifs are present in numerous CNS-targeting compounds. For instance, the benzylpiperidine scaffold is a key component in a variety of inhibitors and receptor modulators. The strategic placement of the acetyl group at the 3-position allows for the introduction of diverse pharmacophoric elements that can interact with specific biological targets.

Safety and Handling

As a laboratory chemical, **Benzyl 3-acetylpiridine-1-carboxylate** should be handled with appropriate care. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not readily available, safety precautions can be inferred from structurally related compounds.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Inferred Hazards: Based on the safety data for similar compounds, potential hazards may include:

- Skin and eye irritation.
- Harmful if swallowed or inhaled.

For detailed and specific safety information, it is always recommended to consult the MSDS provided by the supplier.

Conclusion

Benzyl 3-acetylpiridine-1-carboxylate stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated combination of a versatile piperidine core, a robust protecting group, and a reactive functional handle makes it an indispensable tool for medicinal chemists. As the quest for novel therapeutics for CNS disorders and other diseases continues, the demand for such well-designed building blocks is only set to increase, solidifying the importance of **Benzyl 3-acetylpiridine-1-carboxylate** in the landscape of modern drug discovery.

References

- PubChem. Benzyl 4-acetylpiriperidine-1-carboxylate.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. *Journal of the American Chemical Society*, 145(25), 14221–14226. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.es [fishersci.es]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 3-acetylpiriperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523722#benzyl-3-acetylpiriperidine-1-carboxylate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com